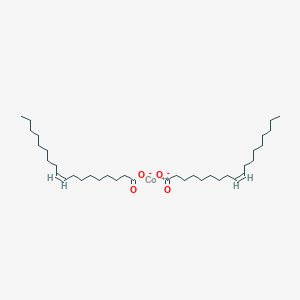

Cobalt dioleate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

19192-71-3 |

|---|---|

Molecular Formula |

C36H66CoO4 |

Molecular Weight |

621.8 g/mol |

IUPAC Name |

cobalt(2+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |

InChI Key |

LHEFLUZWISWYSQ-CVBJKYQLSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |

Other CAS No. |

14666-94-5 19192-71-3 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Cobalt dioleate CAS 19192-71-3 chemical properties

A Critical Precursor for Magnetic Nanocarriers and Catalytic Systems

Part 1: Executive Technical Summary

Cobalt(II) Dioleate (CAS 19192-71-3) is an organometallic coordination complex serving as a pivotal intermediate in materials science and nanomedicine. While historically utilized as an adhesion promoter in polymer interfaces and a drier in alkyd coatings, its contemporary significance lies in its role as a high-purity precursor for the synthesis of monodisperse cobalt oxide nanoparticles (NPs) .

For drug development professionals, Cobalt Dioleate is not an Active Pharmaceutical Ingredient (API) but a Critical Process Chemical . It is the "molecular ink" used to print magnetic nanostructures required for:

-

Hyperthermia Therapy: Generating heat under alternating magnetic fields to ablate tumors.

-

MRI Contrast Enhancement: Improving signal-to-noise ratios in diagnostic imaging.

-

Magnetically Targeted Drug Delivery: Guiding chemotherapeutic payloads to specific tissues using external magnetic fields.

Part 2: Physicochemical Profile[1]

The utility of Cobalt Dioleate stems from its amphiphilic nature—the cobalt center provides magnetic potential, while the oleyl tails confer solubility in non-polar organic solvents, enabling controlled colloidal chemistry.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Relevance |

| Chemical Formula | Stoichiometry controls NP growth kinetics. | |

| Molecular Weight | 621.84 g/mol | High MW reduces volatility during thermal processing.[1] |

| Appearance | Dark brown/purple viscous liquid or amorphous solid | Color intensity correlates with Co(II) concentration. |

| Solubility | Soluble: Hexane, Toluene, Chloroform, THFInsoluble: Water, Methanol | Critical for biphasic synthesis and purification. |

| Melting Point | ~235°C (Decomposes) | Defines the lower limit for thermal decomposition protocols. |

| Stability | Air-sensitive (slow oxidation); Hygroscopic | Requires storage under inert atmosphere (Ar/N |

Part 3: Critical Synthesis Architectures

To use Cobalt Dioleate for high-grade nanomaterials, commercial industrial grades are often insufficient due to residual hydroxides or oxides. A self-validating laboratory synthesis is recommended to ensure stoichiometry.

Protocol A: High-Purity Double Decomposition (For Nanomaterial Precursors)

Objective: Synthesize anhydrous Cobalt Dioleate free of hydroxyl impurities to prevent uncontrolled nucleation.

Reagents:

-

Cobalt(II) Chloride Hexahydrate (

) -

Sodium Oleate (99% purity)

-

Solvent System: Hexane / Ethanol / DI Water (4:3:2 ratio)

Methodology:

-

Phase Preparation: Dissolve Sodium Oleate in the ethanol/water mixture. Dissolve Cobalt Chloride in a separate water aliquot.

-

Ligand Exchange: Add the Cobalt solution dropwise to the Oleate solution under vigorous stirring (700 RPM) at 60°C.

-

Mechanism:[2] The reaction is driven by the formation of the hydrophobic Cobalt Oleate complex, which spontaneously partitions into the organic (Hexane) phase.

-

-

Phase Separation: Transfer the mixture to a separatory funnel. Discard the aqueous bottom layer (containing NaCl byproduct).

-

Purification (The Critical Step): Wash the organic layer 3x with warm DI water to remove residual ions.

-

Drying: Evaporate hexane using a rotary evaporator. Dry the resulting purple waxy solid under vacuum at 80°C for 12 hours to remove trace water.

Validation Check:

-

FTIR Analysis: Look for the absence of a broad -OH stretch (~3400 cm⁻¹) and sharp carboxylate stretches (

COO⁻ at 1560 cm⁻¹,

Visualization: Synthesis Workflow

Figure 1: Biphasic synthesis workflow ensuring separation of ionic byproducts from the organometallic precursor.

Part 4: Application Vector – Nanomedicine & Drug Delivery[4][5]

The primary utility of Cobalt Dioleate in drug development is its behavior during Thermal Decomposition . Unlike simple precipitation, this method allows for the separation of nucleation and growth phases, yielding monodisperse nanoparticles critical for clinical safety (biodistribution uniformity).

The "LaMer" Burst Nucleation Protocol

To generate superparamagnetic Iron-Cobalt or Cobalt-Oxide nanoparticles:

-

Dissolution: Dissolve Cobalt Dioleate in a high-boiling solvent (e.g., 1-Octadecene, BP ~315°C).

-

Degassing: Heat to 100°C under vacuum to remove oxygen/water.

-

Burst Nucleation: Rapidly heat to 320°C (ramp rate >10°C/min).

-

Mechanism:[2] At ~300°C, the Co-Oleate bond cleaves. The concentration of free Cobalt monomers skyrockets, surpassing the critical supersaturation threshold. A burst of nuclei forms simultaneously.

-

-

Controlled Growth: Hold temperature at 320°C. The remaining precursor adds to existing nuclei rather than forming new ones, ensuring uniform size.

Drug Delivery Integration: The resulting hydrophobic nanoparticles are not bio-compatible. They must undergo Surface Engineering :

-

Ligand Exchange: Replacing oleic acid with PEG-phospholipids or Dextran.

-

Encapsulation: Loading the hydrophobic NPs into the core of a liposome or PLGA polymeric nanoparticle.

Visualization: Thermal Decomposition Pathway[3]

Figure 2: The thermal decomposition pathway transforming Cobalt Dioleate into clinical-grade magnetic nanocarriers.

Part 5: Safety & Toxicology (E-E-A-T)

Cobalt compounds possess significant toxicity profiles that must be managed, especially when synthesizing nanomaterials intended for biological interaction.

Toxicological Risks:

-

Cardiotoxicity: Free Cobalt ions (

) interfere with Calcium signaling in cardiac myocytes. -

HIF-1 Mimicry: Cobalt stabilizes Hypoxia-Inducible Factor 1

, artificially signaling cellular hypoxia, which can induce polycythemia (overproduction of red blood cells). -

Carcinogenicity: Classified as Group 2B (Possibly carcinogenic to humans) by IARC.[4]

Handling Protocols:

-

Engineering Controls: All synthesis involving thermal decomposition must occur in a fume hood to capture volatile organic byproducts and potential cobalt oxide fumes.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and N95/P100 respirator if handling dry powder.

-

Waste Disposal: Cobalt waste must be segregated from general organic waste. It requires specific heavy metal disposal streams.

Part 6: References

-

Synthesis of Metal-Oleate Precursors

-

Bronstein, L. M., et al. "Influence of Iron Oleate Complex Structure on Iron Oxide Nanoparticle Formation." Chemistry of Materials, 2007.

-

(Methodology adapted for Cobalt analogs)

-

-

Thermal Decomposition Mechanisms

-

Kwon, S. G., et al. "Cobalt Complex Decomposition for Nanocrystal Synthesis." Journal of the American Chemical Society, 2007.

-

-

Cobalt Toxicity & Safety

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Cobalt."

-

-

Nanomedicine Applications

Sources

Cobalt(II) oleate molecular weight and structure

Topic: Cobalt(II) Oleate: Molecular Architecture, Synthesis, and Application Dynamics Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

Molecular Architecture, Synthesis Protocols, and Nanocrystal Precursor Dynamics[1]

Executive Summary

Cobalt(II) oleate (

This guide moves beyond basic stoichiometry to explore the structural nuances of the complex—specifically its tendency toward oligomerization, its solvatochromic behavior, and the rigorous protocols required to synthesize high-purity variants free of halide contaminants.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The theoretical molecular weight is derived from the anhydrous formula. However, researchers must account for the hygroscopic nature of the complex, which often exists as a hydrate or solvate depending on the isolation method.

| Property | Value / Description |

| IUPAC Name | Cobalt(II) (9Z)-octadec-9-enoate |

| CAS Registry Number | 19192-71-3 (General: 14666-94-5) |

| Molecular Formula | |

| Molecular Weight | 621.85 g/mol (Anhydrous) |

| Appearance | Deep purple/brown viscous liquid or waxy solid |

| Solubility | Soluble in hexane, toluene, chloroform, THF; Insoluble in water |

| Coordination Geometry | Variable (Tetrahedral |

| Oxidation State | Co(II) ( |

Structural Architecture

The Ligand Environment

The oleate ligand (

Coordination Modes

Cobalt(II) carboxylates rarely exist as simple monomers (

-

Solid State: Forms polymeric chains or oligomeric clusters (e.g., dimers or tetramers), giving the solid a fibrous texture.

-

In Solution: In non-polar solvents (e.g., 1-octadecene), the oligomers break down into smaller discrete units or inverse micelles. The coordination number of the Co(II) center often fluctuates between 4 (tetrahedral, blue/purple) and 6 (octahedral, pink/red), depending on the presence of coordinating solvents or water molecules.

Synthesis Protocol: The Double Decomposition Route

Objective: Synthesize high-purity Cobalt(II) oleate free of chloride ions, which are detrimental to nanoparticle nucleation kinetics.

Mechanism:

Reagents[1][7][8][9]

-

Cobalt(II) Chloride Hexahydrate (

): 99.9% purity. -

Sodium Oleate: >97% purity (Critical: Impure oleate leads to undefined stoichiometry).

-

Solvents: Hexane (organic phase), Ethanol, Deionized Water (aqueous phase).[1]

Step-by-Step Methodology

-

Preparation of Precursors:

-

Dissolve 10 mmol of

in 20 mL of DI water. -

Dissolve 20 mmol of Sodium Oleate in a mixture of 30 mL Ethanol and 15 mL DI water.

-

-

Reaction (Biphasic Interface):

-

Add 40 mL of Hexane to the Sodium Oleate solution.

-

Add the Cobalt Chloride solution dropwise under vigorous stirring.

-

Reflux the mixture at 70°C for 4 hours . The solution will turn a deep purple/blue as the Cobalt Oleate forms and migrates into the upper Hexane layer.

-

-

Phase Separation:

-

Transfer to a separatory funnel.

-

Discard the lower aqueous layer (containing NaCl).

-

-

Purification (The "Self-Validating" Step):

-

Wash the organic (Hexane) layer with warm DI water (3 x 30 mL).

-

Validation: Test the wash water with Silver Nitrate (

). If a white precipitate (

-

-

Isolation:

-

Dry the organic layer over anhydrous

. -

Evaporate the Hexane using a rotary evaporator at 50°C.

-

Dry the resulting waxy solid under vacuum overnight to remove trace solvent/water.

-

Workflow Visualization

Figure 1: Logic flow for the biphasic synthesis and purification of Cobalt(II) oleate.

Characterization & Validation

To ensure the integrity of the synthesized complex, the following analytical techniques are required.

FTIR Spectroscopy (Structural Fingerprint)

The coordination of the carboxylate group to the cobalt ion is the primary structural indicator.

- : ~1560 cm⁻¹ (Asymmetric stretch)

- : ~1420 cm⁻¹ (Symmetric stretch)

-

Separation: The difference (

-

Absence of Free Acid: A peak at ~1710 cm⁻¹ indicates unreacted oleic acid (impurity).

Thermogravimetric Analysis (TGA)

Critical for determining the exact decomposition temperature for nanoparticle synthesis.

-

< 150°C: Loss of residual water/solvent.[2]

-

250°C - 350°C: Primary decomposition of the oleate chain (decarboxylation).

-

> 400°C: Formation of inorganic residue (

or

Application: Thermal Decomposition to Nanocrystals[7][10]

Cobalt oleate is the "gold standard" precursor for synthesizing Cobalt Oxide (

Decomposition Mechanism

The reaction follows a "burst nucleation" model. The Cobalt Oleate decomposes rapidly at a critical temperature (~320°C), supersaturating the solution with Co-O monomers which then nucleate and grow.

Pathway Visualization

Figure 2: Mechanistic pathway for the thermal decomposition of Cobalt Oleate into CoO nanocrystals.

References

-

Synthesis and Self-Assembly of CoO Nanorods Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Thermal Decomposition of Metal Oleates: A Comprehensive Study Source: Chemistry of Materials URL:[Link]

-

Cobalt(II) Oleate CAS Registry Data Source: CAS Common Chemistry URL:[3][Link][3]

-

Infrared Spectra of Metal Carboxylates Source: Spectrochimica Acta Part A URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of Cobalt Dioleate in Non-Polar Solvents

Abstract

Cobalt(II) dioleate, a metal carboxylate, is a critical component in numerous industrial applications, from paint driers and catalysts to the synthesis of advanced nanomaterials. Its efficacy in these systems is fundamentally dictated by its interaction with the surrounding medium, making a thorough understanding of its solubility in non-polar organic solvents paramount. This technical guide provides a comprehensive analysis of the principles governing the solubility of cobalt dioleate, consolidates available qualitative and quantitative data, and presents a robust, self-validating experimental protocol for determining solubility. This document is intended for researchers, formulation scientists, and chemical engineers who require a deep, practical understanding of this compound's solution behavior.

Introduction: The Molecular Basis for Cobalt Dioleate's Utility

Cobalt dioleate, with the chemical formula Co(C₁₈H₃₃O₂)₂, is a metal salt formed between a central cobalt(II) ion and two oleate ligands.[1][2] The oleate ligand is derived from oleic acid, a long-chain (C18) monounsaturated fatty acid. This unique molecular architecture is the key to its solubility and function.

The molecule consists of two distinct regions:

-

A Polar "Head": The cobalt carboxylate group (Co(COO)₂) forms an ionic, polar center.

-

Non-Polar "Tails": Two long, hydrophobic oleic acid hydrocarbon chains extend from this polar core.

This amphiphilic-like structure, dominated by the large non-polar tails, dictates its solubility profile, adhering to the fundamental principle of "like dissolves like." It is this solubility in non-polar, organic media that allows it to act as an effective drier in oil-based paints and inks, where it catalyzes oxidative polymerization, and as a precursor in the synthesis of cobalt-based nanoparticles in high-boiling organic solvents.[1][3][4]

Fundamentals of Solubility in Non-Polar Systems

The dissolution of cobalt dioleate in a non-polar solvent is a process governed by the intermolecular forces between the solute and solvent molecules. Unlike polar interactions involving strong dipole-dipole forces or hydrogen bonding, solubility in non-polar systems is dominated by weaker van der Waals forces, specifically London dispersion forces.

The long, saturated, and unsaturated hydrocarbon tails of the oleate ligands are chemically very similar to aliphatic and aromatic non-polar solvents like hexane, toluene, or mineral spirits. When cobalt dioleate is introduced into such a solvent, the solvent molecules can effectively surround and solvate these hydrocarbon tails. The energy gained from these solute-solvent interactions is sufficient to overcome the solute-solute interactions holding the cobalt dioleate molecules together in the solid state, leading to dissolution.

It has been noted that when cobalt oleate is added to non-polar solvents, it can cause an unusual increase in viscosity over time, which is attributed to the formation of weak coordination complexes with the solvent molecules.[5]

Diagram: Molecular Solvation of Cobalt Dioleate

Caption: Van der Waals forces between non-polar solvent molecules and the oleate tails of cobalt dioleate.

Solubility Profile: A Qualitative and Quantitative Overview

| Solvent Class | Example Solvent | Qualitative Solubility | Rationale & Key Considerations |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Excellent solvation of the oleate chains. Benzene is specifically mentioned as a good solvent.[5] These are often used as reaction media for nanoparticle synthesis. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Mineral Spirits | Good to Moderate | Effective solvation, though solubility may be slightly lower than in aromatic hydrocarbons. Temperature will have a significant impact. |

| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | High | Known to be effective solvents for non-polar compounds.[5] |

| Ethers | Diethyl Ether | Soluble | The ether group provides some polarity, but the alkyl chains allow for good interaction with the oleate tails.[1] |

| Polar Aprotic Solvents | Acetone, MEK | Moderate to Low | The polarity of the solvent is less compatible with the long non-polar tails, leading to reduced solubility. |

| Polar Protic Solvents | Ethanol, Water | Very Low to Insoluble | The strong hydrogen-bonding network of these solvents cannot be overcome by the weak van der Waals interactions with the oleate tails. Cobalt dioleate is considered insoluble in water.[1] |

Factors Influencing Solubility:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is a critical parameter to control in both industrial applications and experimental determinations.

-

Solvent Structure: The specific structure of the solvent molecule (e.g., chain length, branching, aromaticity) influences the efficiency of packing and interaction with the oleate tails, affecting solubility.

-

Purity of Cobalt Dioleate: The presence of impurities, such as unreacted oleic acid or other cobalt salts, can alter the observed solubility.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of standardized data, the following robust protocol for the gravimetric determination of cobalt dioleate solubility is provided. This method is designed to be self-validating and ensures that a true equilibrium saturation point is achieved and accurately measured.

4.1. Principle

A saturated solution of cobalt dioleate in the chosen non-polar solvent is prepared at a constant temperature. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining cobalt dioleate is measured.

4.2. Materials and Equipment

-

Analytical balance (± 0.1 mg precision)

-

Constant temperature bath (e.g., water or oil bath) with digital controller (± 0.2 °C)

-

Borosilicate glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks (Class A)

-

Pipettes (Class A) and syringe filters (0.45 µm, PTFE)

-

Drying oven or vacuum oven

4.3. Experimental Workflow

Caption: Workflow for the gravimetric determination of cobalt dioleate solubility.

4.4. Step-by-Step Methodology

-

Preparation of Supersaturated Solution (Self-Validating Step 1):

-

To a series of glass vials, add a known volume (e.g., 10 mL) of the selected non-polar solvent.

-

Add an excess amount of cobalt dioleate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached. A good starting point is 2-3 times the expected solubility.

-

Add a small magnetic stir bar to each vial and seal tightly.

-

-

Equilibration:

-

Place the vials in the constant temperature bath set to the desired experimental temperature (e.g., 25.0 °C).

-

Stir the mixtures at a moderate, consistent speed for a minimum of 24 hours. For highly viscous systems, 48 hours is recommended to ensure equilibrium is reached.

-

Rationale: Continuous agitation and controlled temperature are essential to achieve a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

-

Settling and Clarification:

-

After the equilibration period, turn off the stirrer and allow the vials to remain in the constant temperature bath for at least 4 hours.

-

Rationale: This allows the excess, undissolved solid to settle completely, ensuring that the supernatant to be sampled is clear and free of suspended particles.

-

-

Sample Collection and Measurement (Self-Validating Step 2):

-

Pre-weigh several clean, dry vials on the analytical balance and record their tare masses.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. To prevent contamination from suspended solids, it is best practice to draw the liquid through a PTFE syringe filter attached to the pipette or syringe.

-

Transfer the aliquot of the saturated solution into one of the pre-weighed vials. Record the exact volume transferred.

-

Rationale: Using Class A volumetric glassware and filtering the sample ensures accuracy in the volume and prevents the transfer of solid particles, which would artificially inflate the final mass.

-

-

Solvent Evaporation:

-

Place the vials containing the aliquots in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the cobalt dioleate (e.g., 50-60 °C). A vacuum oven is preferred as it allows for lower temperatures.

-

Continue drying until a constant mass is achieved (i.e., the difference between two consecutive weighings is < 0.2 mg).

-

-

Final Mass Determination and Calculation:

-

Transfer the vials to a desiccator to cool to room temperature.

-

Weigh the vials on the analytical balance to determine the final mass (vial + dried cobalt dioleate).

-

Calculate the solubility using the following formula:

Solubility (g/L) = [(Final Mass) – (Tare Mass)] / (Volume of Aliquot in L)

-

Conclusion

The solubility of cobalt dioleate is a direct consequence of its molecular structure, specifically the dominance of its two long, non-polar oleate chains. It exhibits high solubility in aromatic and chlorinated hydrocarbons and moderate to good solubility in aliphatic hydrocarbons, making it highly suitable for applications in solvent-borne systems. Its solubility is poor in polar solvents. For applications requiring precise formulation, the quantitative experimental protocol detailed in this guide provides a reliable and self-validating method for determining solubility in any non-polar solvent of interest, empowering researchers to optimize their systems based on accurate, empirical data.

References

- Briois, V., et al. (2025). Determination of the Solubility Products in Water at 20 °C of 32 Metallic Carboxylates. ACS Omega.

- Vargas, A., et al. (2012). Size- and phase-controlled synthesis of cobalt nanoparticles for potential biomedical applications. AIP Publishing.

- Kozhevnikova, N., et al. (2022). Current Methods for Synthesis and Potential Applications of Cobalt Nanoparticles: A Review. MDPI.

- ChemicalBook. (n.d.). COBALT OLEATE Product Description. ChemicalBook.

- Grokipedia. (n.d.). Cobalt oleate. Grokipedia.

- Wikipedia. (n.d.). Cobalt oleate. Wikipedia.

- Adebayo, et al. (n.d.). Solution behaviour of some divalent metal carboxylates in organic solvents. ResearchGate.

- PubChem. (n.d.). Cobalt oleate. National Institutes of Health.

-

Riechers, S. L., et al. (2023). Role of carboxylates in the phase determination of metal sulfide nanoparticles. Nanoscale Horizons. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cobalt dioleate | C36H66CoO4 | CID 14389596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of carboxylates in the phase determination of metal sulfide nanoparticles - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D3NH00227F [pubs.rsc.org]

- 5. Cobalt oleate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Cobalt(II) Oleate: A Technical Whitepaper on Precursor Synthesis, Synonyms, and Nanocrystal Engineering

Executive Summary

In the fields of nanomedicine, catalysis, and advanced materials, the precise engineering of transition metal nanoparticles is heavily reliant on the quality of organometallic precursors. Cobalt(II) oleate —frequently cited in literature under its synonyms cobalt dioleate and cobaltous oleate —is a premier precursor for the synthesis of cobalt oxide (CoO, Co3O4) and bimetallic (e.g., CoPt) nanocrystals.

This whitepaper provides an in-depth mechanistic guide for researchers and drug development professionals. It deconstructs the nomenclature, details the causality behind biphasic precursor synthesis, and outlines self-validating protocols for thermal decomposition into morphology-controlled nanoparticles used in magnetic hyperthermia and targeted drug delivery.

Nomenclature & Physicochemical Profiling

A common point of friction in literature and procurement is the interchangeable use of chemical synonyms. "Cobalt dioleate" and "cobaltous oleate" are structurally identical to cobalt(II) oleate. The "-ous" suffix denotes the +2 oxidation state of cobalt, while "di-" indicates the stoichiometric coordination of two oleate ligands to a single cobalt cation.

Understanding these properties is critical for stoichiometric precision and solvent selection in downstream applications ().

Table 1: Physicochemical Properties & Nomenclature of Cobalt(II) Oleate

| Property | Value | Causality / Relevance |

| IUPAC Name | Cobalt(2+); (Z)-octadec-9-enoate | Defines the +2 oxidation state and the critical cis-double bond of the lipid tail. |

| Synonyms | Cobalt dioleate, Cobaltous oleate | Interchangeable in literature; denotes the exact same |

| CAS Registry | 14666-94-5, 19192-71-3 | Essential for supply chain procurement and regulatory tracking in drug development. |

| Molecular Weight | 621.85 g/mol | Required for precise stoichiometric calculations during bimetallic nanoalloy synthesis. |

| Appearance | Purple to pinkish-brown waxy solid | Acts as a visual indicator of successful synthesis, phase transfer, and purity. |

| Solubility | Hexane, chloroform, 1-octadecene | Dictates the choice of organic phase in liquid-liquid extraction and thermal decomposition. |

Mechanistic Causality in Precursor Synthesis

The synthesis of cobalt(II) oleate is most effectively achieved via a Liquid-Liquid Phase Transfer (LLPT) method.

The Causality of the Biphasic System:

Cobalt(II) chloride is highly water-soluble, whereas sodium oleate is an amphiphilic surfactant. If the reaction occurs in a single aqueous phase, the resulting cobalt oleate precipitates uncontrollably, trapping impurities (like NaCl) within its matrix. By utilizing a biphasic system (Water / Hexane / Ethanol), the synthesized hydrophobic cobalt oleate is continuously extracted into the hexane layer. Ethanol acts as a crucial co-solvent, lowering the interfacial tension between water and hexane, thereby facilitating the rapid transfer of

Protocol 1: Self-Validating Biphasic Synthesis of Cobalt(II) Oleate

This protocol is designed as a self-validating system where visual cues dictate the progression of the reaction.

-

Aqueous Preparation: Dissolve 30 mmol of Cobalt(II) chloride hexahydrate (

) in 30 mL of ultrapure deionized water. Validation: The solution must be a clear, bright pink. -

Organic Preparation: Dissolve 60 mmol of Sodium Oleate in a solvent mixture containing 40 mL of ethanol and 70 mL of hexane.

-

Biphasic Mixing & Reflux: Combine the aqueous and organic solutions in a round-bottom flask. Reflux the mixture at 66°C under magnetic stirring for 4 hours.

-

Phase Separation (Self-Validation): Transfer the mixture to a separatory funnel and allow it to settle. Validation: The reaction is successful if the upper organic layer turns dark purple/blue (indicating Co-oleate formation) and the lower aqueous layer becomes clear/colorless (indicating complete extraction of

). -

Purification: Wash the organic phase three times with ultrapure water to remove residual NaCl and unreacted precursors.

-

Solvent Evaporation: Evaporate the hexane in a rotary evaporator at 32°C under vacuum to yield a waxy, purple-brown cobalt(II) oleate solid.

Biphasic liquid-liquid phase transfer synthesis of cobalt(II) oleate.

Nanocrystal Engineering: Thermal Decomposition Kinetics

Cobalt(II) oleate is the precursor of choice for synthesizing monodisperse CoO nanocrystals. The process relies on high-temperature thermal decomposition in a non-coordinating solvent.

The Causality of Reagent Selection:

-

1-Octadecene (Solvent): Chosen for its high boiling point (315°C), allowing the system to reach the thermal decomposition threshold of cobalt oleate without the solvent boiling off or participating in the reaction.

-

Oleic Acid (Capping Ligand): Added to the solvent to provide steric hindrance. The carboxylate head binds to the growing CoO surface, while the hydrophobic tail extends into the solvent. By adjusting the ratio of oleic acid to the precursor, researchers can control the growth kinetics, tuning the morphology from simple spheres to complex 3D flower-like dendrites ().

Protocol 2: Self-Validating Synthesis of CoO Nanocrystals

-

Dissolution: Dissolve 1 mmol of the synthesized cobalt(II) oleate in 10 mL of 1-octadecene. Add specific molar ratios of oleic acid depending on the desired morphology (e.g., higher oleic acid concentrations favor faceted cubic structures).

-

Degassing: Heat the mixture to 100°C under a vacuum for 30 minutes to remove trace water and oxygen. Validation: The cessation of micro-bubbling indicates a fully degassed system.

-

Thermal Decomposition: Switch the system to an inert Argon or Nitrogen blanket. Rapidly heat the solution to 280–320°C. Validation: A distinct color change from purple to deep brown/black indicates the LaMer burst nucleation of CoO nanoparticles.

-

Aging: Hold the temperature for 30 minutes to allow for Ostwald ripening and uniform size distribution.

-

Precipitation & Washing: Cool the solution to room temperature. Add an equal volume of ethanol to disrupt the steric stabilization, causing the nanoparticles to precipitate. Isolate via centrifugation (8000 rpm, 10 mins). Validation: A clear supernatant and a black pellet confirm successful capping and precipitation.

Thermal decomposition pathway of cobalt oleate to CoO nanocrystals.

Biomedical & Drug Development Applications

For drug development professionals, the hydrophobic CoO or bimetallic CoPt nanoparticles synthesized via this route are not immediately ready for in vivo use. The native oleate ligands must undergo ligand exchange (e.g., replacing oleic acid with PEGylated polymers or dimercaptosuccinic acid).

Once rendered water-soluble and biocompatible, these cobalt-based nanocrystals exhibit profound magnetic anisotropy. This makes them highly effective as

References

-

PubChem. "Cobalt oleate". National Institutes of Health (NIH).[Link]

-

Zhang, Y., Zhu, J., Song, X., & Zhong, X. (2008). "Controlling the Synthesis of CoO Nanocrystals with Various Morphologies". The Journal of Physical Chemistry C, 112(14), 5322-5327.[Link]

-

Kameche, F., Ngo, A.-T., Salzemann, C., Cordeiro, M., Sutter, E., & Petit, C. (2015). "Role of the nanocrystallinity on the chemical ordering of CoxPt100−x nanocrystals synthesized by wet chemistry". Physical Chemistry Chemical Physics, 17(42), 28162-28170.[Link]

Technical Guide: Coordination Chemistry of Cobalt Dioleate Complexes

The following technical guide details the coordination chemistry, synthesis, and biomedical applications of Cobalt(II) Dioleate.

Part 1: Executive Summary

Cobalt(II) Dioleate (

For researchers in drug development, Cobalt Dioleate is not typically a drug itself due to the inherent toxicity of free cobalt ions. Instead, it is the foundational precursor for synthesizing superparamagnetic nanoparticles used in Magnetic Resonance Imaging (MRI) contrast enhancement, Magnetic Fluid Hyperthermia (MFH) , and magnetically targeted Drug Delivery Systems (DDS) .

Part 2: Molecular Architecture & Coordination Mechanics

The Metal Center

The core of the complex is the Cobalt(II) ion (

-

Geometry: In non-coordinating solvents, the complex often exists as an oligomer where cobalt centers are bridged by carboxylate groups, adopting a pseudo-tetrahedral or distorted octahedral geometry depending on the degree of aggregation and solvent coordination.

-

Color Indicators: A shift from pink (octahedral, hydrated) to deep blue/purple (tetrahedral, anhydrous) is a visual indicator of coordination geometry changes during synthesis.

Ligand Binding Modes

The oleate ligand (

The carboxylate group can bind in three distinct modes, distinguishable by Infrared Spectroscopy (FTIR):

-

Monodentate: Metal binds to one oxygen.[1] Large

(separation between asymmetric and symmetric stretches). -

Chelating Bidentate: Metal binds to both oxygens of the same carboxylate. Small

. -

Bridging Bidentate: The carboxylate bridges two metal centers. Intermediate

. This is the predominant mode in bulk Cobalt Oleate soaps.

Visualization of Coordination Logic

The following diagram illustrates the structural relationships and binding modes.

Caption: Hierarchy of carboxylate coordination modes in Cobalt Dioleate complexes. The bridging mode facilitates the formation of stable oligomeric structures in non-polar media.

Part 3: Synthesis & Fabrication Protocols

To ensure high purity for biomedical applications, the Biphasic Metathesis (Phase Transfer) method is recommended over direct oxide dissolution. This method allows for precise stoichiometry and removal of inorganic byproducts.

Protocol: Biphasic Synthesis of Co(Oleate)₂

Objective: Synthesis of high-purity Cobalt(II) Oleate complex free of chloride ions.

Reagents:

-

Cobalt(II) Chloride Hexahydrate (

)[2] -

Sodium Oleate (

) -

Solvents: Hexane, Ethanol, Deionized Water (Milli-Q).

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Aqueous Phase: Dissolve 10 mmol of

in 20 mL of DI water. -

Organic/Alcohol Phase: Dissolve 22 mmol (10% excess) of Sodium Oleate in a mixture of 30 mL Ethanol and 40 mL Hexane.

-

-

Reflux Reaction:

-

Combine the two phases in a round-bottom flask.

-

Heat to 70°C under vigorous magnetic stirring for 4 hours .

-

Observation: The organic phase (top layer) will turn deep purple/blue as the Co-oleate forms and extracts into the hexane. The aqueous phase will become clear/pale pink.

-

-

Phase Separation & Purification:

-

Transfer the mixture to a separatory funnel.[2]

-

Discard the lower aqueous phase (containing NaCl).

-

Wash: Wash the organic hexane layer 3 times with warm DI water to remove unreacted salts and ethanol.

-

-

Isolation:

-

Evaporate the hexane using a rotary evaporator at 50°C.

-

Drying: Dry the resulting waxy deep-purple solid in a vacuum oven at 60°C overnight to remove trace moisture.

-

Synthesis Workflow Diagram

Caption: Step-by-step biphasic synthesis workflow for generating high-purity Cobalt Oleate precursors.

Part 4: Physicochemical Characterization

Validating the coordination environment is essential before using the precursor for nanoparticle synthesis.

FTIR Spectroscopy Analysis

The difference (

| Vibrational Mode | Wavenumber ( | Interpretation |

| 1550 - 1570 | Asymmetric stretch of coordinated carboxylate. | |

| 1410 - 1440 | Symmetric stretch. | |

| ~130 - 150 | Bridging Bidentate Coordination. Indicates successful complexation. | |

| C-H Stretch | 2850 - 2920 | Confirms presence of the oleyl tail (hydrophobic chain). |

| C=O (Free Acid) | ~1710 | Impurity Flag: Presence indicates unreacted oleic acid or protonation. |

Thermal Gravimetric Analysis (TGA)

-

Solvent Loss: < 150°C (Minor mass loss if not fully dried).

-

Ligand Decomposition: 280°C – 380°C. Major mass loss step corresponding to the breakdown of the oleyl chain.

-

Residue: Above 450°C, the mass stabilizes, leaving inorganic Cobalt Oxide (

or

Part 5: Applications in Biomedical R&D

Cobalt Dioleate is the industry-standard precursor for synthesizing Magnetic Nanoparticles (MNPs) via thermal decomposition. These MNPs are critical in three drug development areas:

-

Hyperthermia Agents: Cobalt-doped Iron Oxide nanoparticles (Co-ferrites) exhibit high magnetic anisotropy, generating significant heat under alternating magnetic fields (AMF) to kill cancer cells.

-

MRI Contrast Agents: High magnetic moment improves

relaxation times, enhancing image contrast. -

Targeted Drug Delivery: The oleate shell on the synthesized nanoparticle allows for subsequent ligand exchange with PEG or targeting antibodies, making the particle biocompatible.

Thermal Decomposition Mechanism

To convert the precursor into a functional biomedical nanoparticle:

-

Solvent: High boiling point (e.g., 1-Octadecene, BP ~315°C).[3]

-

Nucleation: Rapid injection or controlled ramp induces "burst nucleation."

-

Growth: The oleate ligands dynamically adsorb/desorb, controlling the crystal size and preventing aggregation.

Application Logic Diagram

Caption: Pathway from Cobalt Oleate precursor to clinical biomedical applications.

Part 6: References

-

Synthesis of Monodisperse Cobalt Nanocrystals. Journal of Applied Physics. Context: Fundamental protocol for using oleic acid and organometallic precursors for cobalt nanoparticle synthesis.

-

Unconventional morphologies of CoO nanocrystals via controlled oxidation of cobalt oleate precursor. RSC Advances. Context: Describes the synthesis of the Co-oleate precursor and its thermal decomposition behavior.

-

Binding modes of carboxylic acids on cobalt nanoparticles. Physical Chemistry Chemical Physics. Context: Detailed FTIR analysis of carboxylate coordination (monodentate vs bridging) on cobalt surfaces.

-

Insights into the Thermal Decomposition of Co(II) Oleate. Chemistry of Materials. Context: Mechanistic study of how the precursor decomposes to form oxide nanocrystals.

-

Cobalt compounds. Wikipedia. Context: General properties and coordination chemistry of Cobalt(II).

Sources

- 1. Binding modes of carboxylic acids on cobalt nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP04485J [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Cobalt dioleate electronic configuration and oxidation state

Electronic Structure, Coordination Dynamics, and Synthesis Protocols

Executive Summary

Cobalt(II) dioleate (

Part 1: Fundamental Electronic Configuration & Oxidation State[1]

1.1 The Oxidation State

In cobalt dioleate, cobalt exists in the +2 oxidation state (

-

Ligand Analysis: The oleate anion (

) acts as a monoanionic carboxylate ligand. Two oleate ligands neutralize the charge of one cobalt center, resulting in a neutral complex. -

Electronic Origin: Neutral Cobalt (

) has the configuration

1.2 Ligand Field Theory (LFT) & Spin State

The carboxylate headgroup of the oleate ligand is a weak-field ligand (sigma donor, weak pi donor). This has profound implications for the electronic arrangement:

-

Weak Field Splitting (

): The crystal field splitting energy ( -

High-Spin Configuration: Electrons populate higher-energy orbitals rather than pairing up in lower orbitals.

-

Tetrahedral (

): Most common in non-polar solvents (e.g., toluene, hexane). The splitting pattern is -

Octahedral (

): Occurs in the presence of coordinating solvents (water, alcohols) or polymeric aggregation. The splitting pattern is

-

1.3 Magnetic Moment Anomalies

While the "spin-only" formula (

-

Causality: The ground state of High-Spin Co(II) has inherent orbital angular momentum degeneracy (specifically the

ground terms). The spin-orbit coupling contributes significantly to the total magnetic moment, causing the deviation from the spin-only value. This is a key quality control parameter; values below 4.0 B.M. often indicate oxidation to diamagnetic Co(III) impurities.

Part 2: Structural Dynamics & Visualization[4]

The structure of cobalt dioleate is not static.[3] It fluctuates based on the "solvent cage" effect.

-

The Blue State (Tetrahedral): In dry, non-polar solvents or at high temperatures, the complex is monomeric or dimeric with a coordination number of 4. The intense blue/violet color arises from the

transition ( -

The Pink State (Octahedral): In the presence of moisture or coordinating bases (pyridine), the coordination expands to 6. The transition becomes Laporte-forbidden (centrosymmetric), resulting in a much weaker, pale pink absorbance.

Visualization: Electronic State Transition

The following diagram illustrates the formation of the high-spin state from the free ion.

Caption: Electronic pathway from neutral cobalt to the environmentally-dependent coordination geometries of Cobalt(II) Dioleate.

Part 3: Synthesis Protocol (Double Decomposition)

Objective: Synthesize high-purity Cobalt(II) Dioleate via aqueous-organic metathesis. Scale: 100g theoretical yield.

3.1 Reagents & Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Role |

| Cobalt(II) Sulfate Heptahydrate | 281.1 | Metal Source | |

| Sodium Oleate | 304.4 | Ligand Source | |

| Ethanol (95%) | 46.07 | Phase Transfer Agent | |

| Heptane | 100.2 | Extraction Solvent |

3.2 Step-by-Step Methodology

Step 1: Precursor Dissolution [3]

-

Dissolve 0.11 mol of Sodium Oleate in 500 mL of deionized water at 60°C. Ensure complete dissolution to a clear soap solution.

-

Critical Check: If the solution is cloudy, add small aliquots of ethanol to disrupt micellar aggregates.

Step 2: Metal Salt Preparation

-

Dissolve 0.05 mol of

in 100 mL of deionized water. -

Acidify slightly (pH ~4-5) with dilute

to prevent the formation of basic cobalt salts (hydroxides) which are insoluble impurities.

Step 3: Metathesis Reaction

-

Add the Cobalt Sulfate solution dropwise to the Sodium Oleate solution under vigorous stirring (1000 RPM) at 60°C.

-

Observation: A viscous, dark blue/purple oily precipitate (Cobalt Dioleate) will form immediately.

Step 4: Phase Separation & Purification

-

Add 200 mL of Heptane to the reaction vessel. The cobalt soap will dissolve into the organic layer (top), turning it deep purple. The aqueous layer (bottom) will contain sodium sulfate.

-

Separate the phases using a separatory funnel.

-

Wash: Wash the organic layer 3x with warm deionized water to remove trapped sulfate ions.

-

Validation: Test wash water with

. No white precipitate (

-

Step 5: Drying

-

Dry the organic phase over anhydrous

. Filter. -

Remove solvent via Rotary Evaporator at 50°C under reduced pressure.

-

Final Product: A dark violet, viscous liquid or waxy solid.

3.3 Synthesis Workflow Diagram

Caption: Workflow for the metathesis synthesis of high-purity Cobalt Dioleate.

Part 4: Characterization & Application Context[6][7]

4.1 FTIR Spectroscopy Analysis

To confirm the coordination of the oleate to the cobalt, analyze the Carboxylate Stretching Frequencies:

-

Asymmetric Stretch (

): Shifts from ~1560 cm⁻¹ (ionic Na-Oleate) to 1580–1610 cm⁻¹ (coordinated Co-Oleate). -

Symmetric Stretch (

): Appears around 1400–1420 cm⁻¹ . -

Separation: The difference (

4.2 Application in Drug Development & Catalysis

While often used industrially as an adhesion promoter (rubber-to-metal bonding), Cobalt Dioleate has specific niche applications in life sciences:

-

Lipophilic Trace Element Delivery:

-

Cobalt is the central atom of Vitamin B12 (Cobalamin). In veterinary and specific metabolic research, cobalt dioleate serves as a lipid-soluble source of bioavailable cobalt that can permeate cell membranes more effectively than inorganic salts (

). -

Mechanism: The oleate tails mimic endogenous lipids, facilitating uptake via passive diffusion or integration into chylomicrons.

-

-

Radiopharmaceutical Precursors:

-

For imaging agents requiring Cobalt-55 or Cobalt-57, the dioleate form allows for the labeling of liposomes or lipid-based nanoparticles. The high stability constant of the Co-carboxylate bond in non-polar environments ensures the radiolabel remains associated with the lipid carrier.

-

-

Catalytic Synthesis of APIs:

-

Cobalt dioleate is a homogeneous catalyst for auto-oxidation reactions . It is used to oxidize alkyl benzenes to benzoic acid derivatives, which are common scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs).

-

References

-

Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley-Interscience. (Definitive source for Co(II) d7 electronic configuration and Ligand Field Theory).

-

Mehrotra, R. C., & Bohra, R. (1983). Metal Carboxylates. Academic Press. (Comprehensive review of metal soap structures and bridging modes).

-

Venkataraman, A., et al. (2011). Synthesis and Characterization of Cobalt Oleate Nanostructures. Journal of Sol-Gel Science and Technology. (Provides FTIR and structural data for cobalt oleate systems).

-

Binnemans, K., et al. (2006). Structure and Mesomorphism of Cobalt(II) Alkanoates. Chemistry of Materials. (Detailed analysis of the tetrahedral-octahedral coordination changes in metal soaps).

-

Chakrabarty, A., et al. (2014). Cobalt(II) Carboxylates as Active Catalysts for Oxidation. Applied Catalysis A: General. (Validates the catalytic applications in organic synthesis).

Sources

Technical Whitepaper: Physicochemical Characterization and Applications of Cobalt Dioleate

Executive Summary

Cobalt dioleate (Cobalt(II) oleate) is a critical organometallic precursor utilized primarily in the controlled synthesis of magnetic nanoparticles for biomedical applications. Unlike simple inorganic cobalt salts, cobalt dioleate exhibits high solubility in non-polar organic solvents, a property derived from its long-chain alkyl ligands.[1][2] This lipophilicity allows for high-temperature thermal decomposition in high-boiling solvents (e.g., 1-octadecene), a standard method for producing monodisperse cobalt and cobalt ferrite nanocrystals.[1][2]

This guide provides a rigorous technical analysis of cobalt dioleate powder, detailing its physicochemical properties, thermal behavior, and validated protocols for its synthesis and application in drug delivery systems (DDS).[1]

Chemical Identity & Structure

Cobalt dioleate consists of a central Cobalt(II) ion coordinated by two oleate (cis-9-octadecenoate) ligands.[2] The coordination geometry is typically bridging or bidentate, forming a polynuclear complex in the solid state, which depolymerizes upon dissolution in non-polar solvents.

| Parameter | Data |

| Chemical Name | Cobalt(II) oleate; Cobalt dioleate |

| CAS Number | 14666-94-5 (also ref. 19192-71-3) |

| Molecular Formula | |

| Molecular Weight | 621.84 g/mol |

| Coordination State | Paramagnetic High-Spin Co(II) ( |

Structural Visualization

The following diagram illustrates the coordination environment. In the solid "powder" phase, the carboxylate heads often bridge multiple cobalt centers, creating an amorphous polymeric network.

Figure 1: Simplified coordination schematic of Cobalt Dioleate. The lipophilic tails dictate solubility in non-polar media.

Physical Properties Matrix

The "powder" form of cobalt dioleate is kinetically trapped. Depending on the drying method (vacuum vs. air) and hydration state, it appears as a brown/purple amorphous solid.

| Property | Value / Description | Relevance to Application |

| Physical State | Amorphous solid / Waxy powder | Ease of handling; precise stoichiometry for reactions.[2] |

| Color | Deep Brown to Purple | Indicator of oxidation state (Pink/Purple = Co(II)).[2] |

| Melting Point | ~235°C (Decomposes) | Defines the lower limit for thermal decomposition synthesis.[2] |

| Solubility (Non-Polar) | High (Hexane, Toluene, ODE) | Critical: Allows homogeneous nucleation in nanoparticle synthesis. |

| Solubility (Polar) | Insoluble (Water, Methanol) | Allows purification by washing away byproducts (NaCl).[2] |

| Viscosity Impact | High thickening effect | Increases viscosity of solvents due to micelle/polymer formation.[2] |

| Hygroscopicity | Low to Moderate | Should be stored in a desiccator to prevent hydrolysis.[2] |

Thermal Decomposition Profile

Understanding the thermal stability is paramount for reproducible nanoparticle synthesis. Thermogravimetric Analysis (TGA) typically reveals a multi-step decomposition pathway.[2]

-

< 150°C: Loss of residual solvents or coordinated water (if hydrated).[2][3][4]

-

280°C – 380°C: Main decomposition window. The oleate ligand detaches and decomposes (decarboxylation), reducing Co(II) to metallic Co(0) or CoO depending on the atmosphere.

-

> 400°C: Formation of stable inorganic ceramic phases (e.g.,

).[2]

Experimental Insight: For drug delivery applications requiring ultra-small superparamagnetic particles (<10 nm), the reaction temperature is often held within the decomposition window (e.g., 320°C) to separate nucleation from growth.

Experimental Protocol: Self-Validating Synthesis

While commercially available, synthesizing cobalt oleate in-house ensures purity and controls the hydration state, which is vital for strict reproducibility in drug development.[1]

Objective

Synthesize high-purity Cobalt(II) Oleate powder from inorganic precursors.

Reagents

-

Cobalt(II) Chloride Hexahydrate (

)[2] -

Sodium Oleate (

)[2] -

Solvents: Hexane, Ethanol, Deionized Water.[1]

Workflow Diagram

Figure 2: Synthesis and purification workflow for Cobalt Oleate.

Step-by-Step Procedure

-

Dissolution: Dissolve 10 mmol of

in 20 mL deionized water. Separately, dissolve 22 mmol (slight excess) of Sodium Oleate in a mixture of 20 mL water and 30 mL ethanol. -

Reaction: Combine solutions in a round-bottom flask. Reflux at 70°C for 4 hours with vigorous stirring. The solution will turn a deep purple/brown.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of hexane. Shake and allow phases to separate. The Co-oleate will migrate to the upper hexane layer; the byproduct (NaCl) remains in the lower aqueous layer.

-

Validation (Washing): Discard the aqueous layer.[2] Wash the hexane layer three times with 30 mL of warm water to ensure complete removal of chloride ions (Test wash water with

solution; no precipitate confirms purity). -

Drying: Evaporate the hexane using a rotary evaporator. Dry the resulting waxy solid in a vacuum oven at 60°C overnight to remove trace moisture.

-

Result: A dark brown/purple waxy powder.[2]

-

Applications in Drug Development

Cobalt dioleate is not a drug active ingredient (API) but a functional intermediate for synthesizing theranostic agents.[2]

Magnetic Nanoparticle Synthesis (SPIONs)

Cobalt oleate is the precursor of choice for synthesizing Cobalt Ferrite (

-

Mechanism: The high boiling point of the oleate complex allows synthesis at 300°C+, producing highly crystalline particles with superior magnetic saturation compared to low-temperature co-precipitation methods.

-

Use Case: These nanoparticles are used in Hyperthermia therapy (generating heat under AC magnetic fields to kill cancer cells) and as MRI Contrast Agents (

negative contrast).[2]

Lipid-Based Delivery Systems

Due to its lipophilic tail, cobalt oleate can be incorporated into the lipid bilayer of liposomes or solid lipid nanoparticles (SLNs) to create magnetically responsive drug carriers.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Sensitization: May cause allergy or asthma symptoms (Respiratory/Skin).[2]

-

Carcinogenicity: Suspected of causing cancer (Group 2B).[2]

-

Environmental: Toxic to aquatic life with long-lasting effects.[2]

Handling Protocols:

-

Engineering Controls: Always handle the powder in a fume hood or glovebox to prevent inhalation of dust.

-

PPE: Nitrile gloves, safety goggles, and N95/P100 respirator if dust generation is likely.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the oleate double bond over long periods.

References

-

Synthesis and Characterization of Cobalt Oleate

-

Thermal Decomposition for Nanoparticles

-

Cobalt Oleate Safety Data

-

Application in Magnetic Fluids

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Cobalt Dioleate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to the Chemistry and Hazards of Cobalt Dioleate

Cobalt dioleate, the cobalt(II) salt of oleic acid, is an organometallic compound with significant applications, notably as a drier in paints, varnishes, and inks, where it accelerates oxidative polymerization.[1] While its utility is clear, its handling and use in research and development demand a comprehensive understanding of its potential hazards. This guide provides a detailed analysis of the safety data for cobalt dioleate, moving beyond a simple recitation of SDS sections to offer a deeper, mechanistic understanding of the risks involved and the rationale behind safety protocols. For professionals in research and drug development, where novel applications of such compounds may be explored, a thorough grasp of its safety profile is paramount.

This document synthesizes available data on cobalt dioleate and related cobalt compounds to provide a robust framework for risk assessment and safe laboratory practices. Where specific data for cobalt dioleate is not available, this is explicitly stated, and information is extrapolated from closely related cobalt salts and the extensive toxicological profile of cobalt itself.

Chemical and Physical Identity of Cobalt Dioleate

A foundational aspect of safety is the accurate identification and understanding of the physical properties of the substance .

| Property | Value | Source(s) |

| Chemical Name | Cobalt(II) (9Z)-octadec-9-enoate | PubChem |

| Synonyms | Cobalt dioleate, Cobaltous oleate | PubChem |

| CAS Number | 19192-71-3 | PubChem |

| Molecular Formula | C36H66CoO4 | PubChem |

| Molecular Weight | 621.84 g/mol | PubChem[2] |

| Appearance | Brown amorphous powder | Grokipedia[1] |

| Melting Point | Approximately 235°C | Grokipedia[1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and ethyl ether.[1] | Grokipedia[1] |

| Volatility | Low | Grokipedia[1] |

Hazard Identification and Toxicological Profile

The primary hazards associated with cobalt dioleate stem from the inherent toxicity of the cobalt(II) ion. The oleate component is a fatty acid and is of lower toxicological concern. The hazards of cobalt and its compounds are well-documented and include carcinogenicity, sensitization, and reproductive toxicity.

GHS Classification (Inferred and Known)

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

-

Respiratory Sensitization (Category 1) : May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.[3]

-

Germ Cell Mutagenicity (Category 2) : Suspected of causing genetic defects.

-

Carcinogenicity (Category 1B) : May cause cancer by inhalation.

-

Reproductive Toxicity (Category 1B) : May damage fertility or the unborn child.[3]

-

Specific Target Organ Toxicity - Repeated Exposure (Category 1 or 2)

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1)

Toxicological Data Summary

| Endpoint | Value | Species | Source(s) |

| LD50 (Oral, Cobalt Chloride) | 766 mg/kg | Rat | Fisher Scientific[4] |

| LD50 (Oral, Cobalt Compounds) | Varies, e.g., 25 mg Co/kg for cobalt chloride to 352 mg Co/kg for cobalt sulfate. | Rodents | NCBI Bookshelf[5] |

| LD50 (Dermal, Cobalt Chloride) | >2,000 mg/kg | Rat | Fisher Scientific[4] |

Note: Specific LD50 data for cobalt dioleate were not found. The provided data for other cobalt salts indicate moderate acute oral toxicity.

Mechanistic Insights into Cobalt Toxicity

A deeper understanding of the mechanisms of cobalt toxicity is crucial for appreciating the rationale behind handling precautions.

-

Carcinogenicity : The carcinogenic action of cobalt is believed to involve multiple mechanisms, including the generation of reactive oxygen species (ROS) through Fenton-like reactions. This leads to oxidative stress and damage to DNA.[6] Cobalt(II) ions can also inhibit DNA repair mechanisms, further contributing to their genotoxic potential.[2][7] The International Agency for Research on Cancer (IARC) classifies cobalt and cobalt compounds that release cobalt ions in vivo as "possibly carcinogenic to humans" (Group 2B).

-

Sensitization : Cobalt is a well-known skin and respiratory sensitizer. Upon initial exposure, an individual may become sensitized. Subsequent exposures, even to very small amounts, can trigger an allergic reaction, such as contact dermatitis or occupational asthma.

Occupational Exposure Limits

To protect laboratory personnel, several organizations have established occupational exposure limits (OELs) for cobalt and its inorganic compounds. These should be strictly adhered to when working with cobalt dioleate.

| Organization | Limit | Notes |

| OSHA (PEL) | 0.1 mg/m³ (8-hour TWA) | Permissible Exposure Limit |

| NIOSH (REL) | 0.05 mg/m³ (10-hour TWA) | Recommended Exposure Limit |

| ACGIH (TLV) | 0.02 mg/m³ (8-hour TWA) | Threshold Limit Value |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and finally, personal protective equipment.

Engineering Controls

-

Fume Hood : All work with cobalt dioleate, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation : General laboratory ventilation should be adequate to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's resistance chart for specific breakthrough times.

-

Skin and Body Protection : A lab coat should be worn at all times. For tasks with a higher risk of splashes or dust generation, additional protective clothing may be necessary.

-

Respiratory Protection : If engineering controls are insufficient to maintain exposure below the OELs, a NIOSH-approved respirator with appropriate cartridges for particulates and organic vapors should be used.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is critical for preventing exposure and environmental contamination.

Experimental Protocol: Safe Handling of Cobalt Dioleate

-

Preparation : Before handling, ensure all necessary engineering controls are operational and all required PPE is readily available. Review the SDS and any internal standard operating procedures (SOPs).

-

Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Solution Preparation : When dissolving cobalt dioleate in organic solvents, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling : After handling, thoroughly wash hands and any potentially contaminated skin. Decontaminate all work surfaces.

Storage

-

Store in a tightly sealed, well-labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Disposal

-

Cobalt dioleate and any materials contaminated with it must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

First-Aid Measures

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

-

Minor Spills : For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

-

Major Spills : Evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Stability and Reactivity

Understanding the chemical stability and reactivity of cobalt dioleate is essential for preventing hazardous reactions.

-

Chemical Stability : Stable under normal laboratory conditions.

-

Incompatible Materials : Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products : Upon thermal decomposition, cobalt dioleate may release cobalt oxides and carbon oxides (CO, CO2).

Environmental Fate and Ecotoxicity

Cobalt and its compounds are known to be toxic to aquatic life and can persist in the environment.

-

Ecotoxicity : Cobalt and its salts have high acute and chronic toxicity to aquatic life. It can bioaccumulate in fish.

-

Persistence and Degradability : Cobalt itself is an element and does not biodegrade. It will persist in the environment.

-

Environmental Release : Prevent release to the environment. All waste materials should be collected and disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Scientific Integrity

Cobalt dioleate, like many organometallic compounds, offers significant utility in various scientific and industrial applications. However, its potential hazards, primarily stemming from the cobalt ion, necessitate a thorough understanding and a proactive approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound. This guide serves as a comprehensive resource to support the safe and responsible use of cobalt dioleate in the pursuit of scientific advancement.

References

-

Cobalt oleate. Grokipedia. [Link]

-

Cobalt and Cobalt Compounds Cancer Inhalation Unit Risk Factors. (2020, October 2). OEHHA. [Link]

-

Lison, D. (2015). Update on the genotoxicity and carcinogenicity of cobalt compounds. Occupational and Environmental Medicine, 72(8), 536-537. [Link]

-

Cobalt oleate | C36H66CoO4. PubChem. [Link]

-

Cobalt and compounds. (2022, June 30). Department of Climate Change, Energy, the Environment and Water. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Cobalt. (n.d.). NCBI Bookshelf. [Link]

-

Robust Summaries & Test Plan: 9-Octadecenoic Acid (Z)-, Cobalt Salt; Animal Protection Organizations' Comments. (n.d.). US EPA. [Link]

-

Toxicological Profile for Cobalt. (n.d.). ATSDR. [Link]

-

Cobalt Compounds. (n.d.). EPA. [Link]

-

Cobalt Toxicology. (n.d.). Digitalfire.com. [Link]

-

Kosiorek, M., & Wyszkowski, M. (2020). Effect of cobalt on environment and living organisms - a review. Applied Ecology and Environmental Research, 18(2), 2355-2374. [Link]

-

SAFETY DATA SHEET. (2025, December 25). SigmaAldrich.cn. [Link]

-

SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific. [Link]

-

Cobalt oleate. (n.d.). Wikipedia. [Link]

-

Cobalt (Co) – Properties, Applications. (2013, July 12). AZoM. [Link]

-

Cobalt. (2022, September 16). EcoOnline. [Link]

-

Cobalt. (2017, June 22). EcoOnline - Nornickel. [Link]

-

Cobalt oleate, CAS 14666-94-5. (n.d.). BioFuran Materials. [Link]

-

Cobalt. (n.d.). Royal Society of Chemistry. [Link]

-

EFFECT OF COBALT ON THE ENVIRONMENT AND LIVING ORGANISMS - A REVIEW. (n.d.). [Link]

-

TOXICOLOGICAL PROFILE FOR COBALT. (n.d.). Regulations.gov. [Link]

-

Cobalt. (n.d.). Digitalfire.com. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cobalt dioleate | C36H66CoO4 | CID 14389596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nornik-upload.storage.yandexcloud.net [nornik-upload.storage.yandexcloud.net]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Cobalt and compounds - DCCEEW [dcceew.gov.au]

Engineering Magnetic and Structural Anisotropy: A Comparative Analysis of Cobalt Dioleate and Cobalt Stearate

Executive Summary

In the synthesis of advanced nanomaterials and industrial polymers, the selection of a metal-organic precursor is not merely a matter of solubility—it is a fundamental thermodynamic decision. For researchers and drug development professionals engineering magnetic nanoparticles, the choice between cobalt dioleate (unsaturated) and cobalt stearate (saturated) dictates the nucleation kinetics, resulting crystal phase, and ultimate utility of the material. This technical guide deconstructs the physicochemical causality behind these two precursors, providing self-validating experimental protocols for their application in biomedicine and materials science.

Physicochemical Profiling: The Saturated vs. Unsaturated Paradigm

The divergent behavior of cobalt dioleate and cobalt stearate stems directly from the geometry of their aliphatic ligands.

Cobalt Stearate

Cobalt Dioleate

Table 1: Quantitative Physicochemical Comparison

| Property | Cobalt Dioleate | Cobalt Stearate |

| Chemical Formula | ||

| Ligand Saturation | Unsaturated (cis- | Saturated |

| Physical State (RT) | Viscous liquid / Waxy solid | Pale pink / violet powder |

| Melting Point | < 50°C | 109 – 112°C |

| Thermal Decomp. Onset | ~286°C | ~342°C |

| Primary Crystal Phase Yield | fcc-Co / cubic CoO | hcp-Co / wurtzite CoO |

| Primary Applications | Nanomedicine, MRI, Catalysis | Rubber adhesion, PVC stabilization |

Mechanistic Causality in Nanoparticle Synthesis

The choice of precursor directly dictates the crystalline phase of the resulting nanoparticles due to the thermodynamics of thermal decomposition.

To synthesize Face-Centered Cubic (fcc-Co) or cubic CoO nanoparticles—which exhibit the soft magnetic properties (low coercivity) required for biomedical applications—a lower decomposition temperature (286°C - 320°C) is mandatory. Cobalt dioleate is the ideal precursor here. Its lower activation energy allows for a sudden, explosive nucleation event (a classic LaMer burst), resulting in highly monodisperse, isotropic nanoparticles (4[4]; 5[5]).

Conversely, Hexagonal Close-Packed (hcp-Co) and wurtzite CoO phases require higher temperatures or kinetically driven anisotropic growth. Cobalt stearate, which resists decomposition until >342°C, forces the reaction into a higher thermal regime, often yielding these anisotropic, hard-magnetic structures (6[6]; 7[7]).

Fig 1: Mechanistic pathway from precursor selection to phase-directed applications.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding real-time physical and chemical checkpoints to verify success at each stage.

Protocol A: Synthesis of Monodisperse fcc-Co Nanoparticles via Cobalt Dioleate

Target Application: Drug delivery carriers and MRI contrast agents.

-

Precursor Degassing: Combine 2 mmol of cobalt dioleate and 6 mmol of oleic acid in 20 mL of 1-octadecene in a 3-neck flask. Heat to 120°C under a vacuum for 60 minutes.

-

Self-Validation Checkpoint: The complete cessation of micro-bubbling indicates the successful removal of water and dissolved oxygen, ensuring the precursor will not prematurely oxidize during thermal ramping.

-

-

Thermal Decomposition: Switch the system to an Argon blanket. Ramp the temperature at exactly 3°C/min to 280°C.

-

Self-Validation Checkpoint: Observe the solution color. A distinct shift from deep purple/red to an opaque black confirms the reduction of Co(II) and the successful nucleation of metallic Co nanoparticles.

-

-

Aging and Capping: Hold the temperature at 280°C for 30 minutes. The excess oleic acid acts as a dynamic capping agent, sterically hindering agglomeration and arresting particle growth at ~8-10 nm.

-

Isolation and Verification: Cool the mixture to room temperature. Add ethanol to precipitate the particles, then centrifuge at 10,000 rpm for 10 minutes.

-

Self-Validation Checkpoint: Perform FTIR analysis on the dried pellet. The disappearance of the free carboxylic acid stretch (~1710 cm⁻¹) and the emergence of asymmetric and symmetric

stretches at 1557 cm⁻¹ and 1417 cm⁻¹ confirm that the oleate ligands are chemically bound to the cobalt surface (3[3]).

-

Protocol B: Industrial Integration of Cobalt Stearate as an Adhesion Promoter

Target Application: Steel-belted radial tires and high-stress rubber composites.

-

Compounding: Disperse 2 phr (parts per hundred rubber) of cobalt stearate powder into a natural rubber masterbatch using an internal mixer at 110°C.

-

Vulcanization & Bonding: Cure the rubber matrix against brass-plated steel cords at 160°C under pressure.

-

Self-Validation Checkpoint: Conduct a standard peel-adhesion test. A cohesive failure (where the rubber itself tears) rather than an adhesive failure (where the rubber cleanly separates from the metal) validates the catalytic cross-linking efficacy of the cobalt stearate at the interface (10[10]; 11[11]).

-

Conclusion

The architectural differences between cobalt dioleate and cobalt stearate extend far beyond their physical states at room temperature. The steric hindrance provided by the cis-double bond in cobalt dioleate makes it an indispensable tool for drug development professionals requiring low-temperature, highly controlled nucleation of monodisperse magnetic nanoparticles. Conversely, the dense, saturated packing of cobalt stearate provides the thermal stability required for high-heat industrial compounding, acting as a robust pro-oxidant and adhesion promoter (12[12]). By aligning precursor selection with thermodynamic intent, researchers can engineer materials with precise structural and magnetic anisotropy.

References

1.8 - nbinno.com 2. 10 - Wikipedia 3. 4 - AIP Publishing 4. 9 - ChemicalBook 5.6 - PMC / NIH 6. 11 - UL Prospector 7.5 - AIP Publishing 8.2 - GCRIS 9.7 - ACS Publications 10.3 - ResearchGate 11. 1 - Benchchem 12.12 - Express Polymer Letters

Sources

- 1. Cobalt stearate | 13586-84-0 | Benchchem [benchchem.com]

- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Synthesis and Local Characterization of CoO Nanoparticles in Distinct Phases: Unveiling Polymorphic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. COBALT STEARATE | 1002-88-6 [chemicalbook.com]

- 10. Cobalt(II) stearate - Wikipedia [en.wikipedia.org]

- 11. ulprospector.com [ulprospector.com]

- 12. expresspolymlett.com [expresspolymlett.com]

Supramolecular Rheology: Cobalt Dioleate Viscosity Behavior in Organic Solutions

Executive Summary

Cobalt dioleate—a transition metal soap comprising a central cobalt(II) ion coordinated to two oleyl hydrocarbon chains—exhibits highly complex rheological behaviors when dissolved in non-polar organic solvents. For researchers in nanomedicine, materials science, and drug development, understanding the viscosity profile of this compound is critical. It serves as a precursor for magnetic nanoparticle synthesis, a rheology modifier in non-aqueous formulations, and a model for lipid-metal supramolecular assembly. This whitepaper deconstructs the mechanistic causality behind the viscosity of cobalt dioleate in organic solutions, detailing the transition from simple Newtonian fluids to highly entangled, shear-thinning supramolecular networks.

Mechanistic Foundations: Coordination and Reverse Micellization

The viscosity behavior of cobalt dioleate in organic solutions is not merely a function of solute concentration; it is dictated by dynamic, non-covalent supramolecular polymerization.

The Solvophobic Effect and Unidirectional Coordination

In non-polar organic solvents (e.g., benzene, toluene, heptane), the amphiphilic nature of cobalt dioleate drives structural rearrangement. The polar Co²⁺ headgroups are highly solvophobic in these low-dielectric environments. To minimize thermodynamically unfavorable interactions with the solvent, the headgroups aggregate, forming the core of reverse micelles, while the lipophilic oleate tails (C18:1) extend outward to provide steric stabilization.

Unlike simple alkali soaps that form spherical reverse micelles, transition metal soaps like cobalt dioleate exhibit strong, unidirectional Co–O–Co coordination bonds. This specific coordination geometry promotes one-dimensional growth, leading to the formation of long, stiff supramolecular chains or "worm-like" reverse micelles 1. The cis-double bond in the oleate tail introduces a steric "kink" that prevents tight crystalline packing, maintaining the system's fluidity while allowing the supramolecular chains to elongate up to micrometer lengths.

The Critical Micelle Concentration (CMC) Threshold